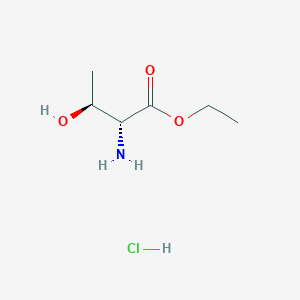

ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride

Description

Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride is a chiral β-amino alcohol ester hydrochloride with applications in pharmaceuticals and life sciences. Its structure comprises an ethyl ester, a hydroxyl group at C3, and an amino group at C2, with specific (2R,3S) stereochemistry. This configuration is critical for biological activity, as it mimics natural amino acid derivatives like threonine . The compound is synthesized via stereoselective methods involving esterification and acid hydrolysis, as seen in related syntheses (e.g., ). Key properties include a molecular weight of 183.63 g/mol (C₆H₁₄ClNO₃), CAS No. 39994-70-2, and storage requirements under inert atmospheres at 2–8°C .

Properties

Molecular Formula |

C6H14ClNO3 |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride |

InChI |

InChI=1S/C6H13NO3.ClH/c1-3-10-6(9)5(7)4(2)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5+;/m0./s1 |

InChI Key |

WHKKNTASOQMDMH-UYXJWNHNSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]([C@H](C)O)N.Cl |

Canonical SMILES |

CCOC(=O)C(C(C)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis via Epoxy Ester Opening

One practical approach to synthesize ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride involves the stereoselective opening of an epoxy ester intermediate.

- Starting Material: Ethyl (2S,3R)-2,3-epoxybutanoate

- Key Step: Nucleophilic ring opening of the epoxide by an amine source under controlled temperature conditions to yield the hydroxy amino ester.

- Reaction Conditions: The epoxide is reacted with ammonia or an amine derivative at low temperatures (0°C to room temperature) to control stereochemistry.

- Purification: The product mixture is extracted using organic solvents such as ethyl acetate, washed with aqueous bicarbonate and brine, dried over magnesium sulfate, and concentrated under reduced pressure.

- Outcome: The process yields ethyl (2R,3S)-2-amino-3-hydroxybutanoate, which is then converted to its hydrochloride salt by treatment with HCl gas or hydrochloric acid solution.

This method ensures high stereoselectivity due to the inherent chirality of the epoxy ester and controlled nucleophilic attack, preserving the (2R,3S) configuration.

Reduction of N-Protected Amino Hydroxy Esters

Another established method involves the catalytic reduction of N-protected amino hydroxy esters followed by deprotection and resolution steps.

- Starting Material: Ethyl (2R,3S)-3-(N-benzoyl)-amino-4-phenyl-2-hydroxybutyrate or similar N-protected esters.

- Catalysts: Palladium on carbon (Pd/C) or Raney nickel catalysts are used for hydrogenation.

- Procedure:

- The N-protected amino hydroxy ester is dissolved in ethanol and cooled to 0°C.

- Sodium borohydride is added as a reducing agent, followed by calcium chloride to facilitate the reduction.

- The reaction is stirred for several hours to complete reduction.

- After neutralization and solvent removal, the product is extracted with ethyl acetate, washed, dried, and recrystallized.

- Deprotection: Removal of the amino-protecting group (e.g., benzoyl or benzyloxycarbonyl) is performed under acidic or catalytic hydrogenation conditions to yield the free amino ester.

- Resolution: Optical resolution may be necessary if racemic mixtures form, using chiral auxiliaries or chromatography.

This method is advantageous for producing optically pure amino esters with well-defined stereochemistry.

Enzymatic Resolution and Lipase-Catalyzed Synthesis

Enzymatic methods employing lipases have been reported for the preparation of hydroxy amino esters with high enantiomeric excess.

- Enzymes Used: Candida antarctica lipase B (CAL-B), Candida rugose lipase, porcine pancreatic lipase, subtilisin.

- Method:

- The racemic or prochiral ester is subjected to enzymatic transesterification or hydrolysis in organic solvents such as methanol, ethanol, dichloromethane, or tetrahydrofuran.

- The reaction conditions are optimized for temperature, solvent, and pH to maximize stereoselectivity.

- The enzymatic step selectively converts one enantiomer, allowing separation and isolation of the desired (2R,3S) isomer.

- Advantages: Mild reaction conditions, environmentally friendly, and high stereoselectivity.

- Additional Steps: The product is isolated by aqueous bicarbonate extraction and purified by standard chromatographic techniques.

Oxidative Cleavage and Subsequent Transformations

A multi-step synthetic route involves the oxidative cleavage of diol intermediates to form aldehydes, which are then converted to the amino hydroxy ester.

- Starting Material: (2R,3S)-3-(N-protected)-amino-1,2-butanediol derivatives.

- Oxidizing Agent: Sodium periodate (NaIO4) is used to cleave vicinal diols to aldehydes.

- Procedure:

- The diol is dissolved in a mixture of ethyl ether and water and cooled to 0°C.

- Sodium periodate is added slowly under stirring for 1 hour.

- The reaction mixture is extracted, washed, dried, and concentrated to obtain the aldehyde intermediate.

- Subsequent Steps: The aldehyde undergoes reductive amination or esterification to yield ethyl (2R,3S)-2-amino-3-hydroxybutanoate.

- Yield: High yields (~80%) have been reported for the diol to aldehyde conversion step.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield/Remarks |

|---|---|---|---|---|

| Epoxy Ester Ring Opening | Ethyl (2S,3R)-2,3-epoxybutanoate | Ammonia or amine, HCl | 0°C to RT, organic extraction | High stereoselectivity, direct route |

| Catalytic Reduction of N-Protected Esters | Ethyl (2R,3S)-3-(N-benzoyl)-amino ester | Sodium borohydride, Pd/C or Raney Ni | 0°C, ethanol solvent | 80% yield, requires deprotection |

| Enzymatic Resolution via Lipases | Racemic or prochiral esters | CAL-B, Candida rugose lipase | Organic solvents, mild temps | High enantiomeric excess, green method |

| Oxidative Cleavage of Diols | (2R,3S)-3-(N-protected)-amino-1,2-butanediol | Sodium periodate | 0°C, aqueous/organic solvent mix | ~80% yield, intermediate aldehyde |

Research Findings and Notes

- The stereochemistry is critical; the (2R,3S) configuration is typically controlled by starting from chiral precursors or by enzymatic resolution.

- Protection and deprotection steps are often necessary to stabilize amino groups during synthesis and to facilitate purification.

- The hydrochloride salt formation is usually the final step, achieved by treatment with hydrochloric acid or HCl gas to enhance stability and crystallinity.

- Purity levels of 95% or higher are achievable using these methods, suitable for pharmaceutical-grade materials.

- Solvent choice and temperature control are essential for maximizing yield and stereochemical purity.

- Enzymatic methods offer environmentally benign alternatives but may require longer reaction times and enzyme recovery steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, alcohols, amines, and substituted analogs. These products can have different biological and chemical properties, making them valuable in various applications.

Scientific Research Applications

Ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug synthesis.

Industry: Utilized in the production of bioactive compounds and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl (2R,3S)-2-amino-3-hydroxybutanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites. These metabolites can then interact with cellular receptors and signaling pathways, exerting their effects on biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers: (2S,3R)-Ethyl 2-Amino-3-hydroxybutanoate Hydrochloride

The (2S,3R) stereoisomer (CAS No. 39994-70-2) shares the same molecular formula but differs in spatial arrangement, leading to distinct biological interactions.

Table 1: Stereoisomer Comparison

Ester Variants: Methyl and tert-Butyl Derivatives

With a molecular weight of 169.61 g/mol, this variant is used in peptide synthesis and enzyme inhibition studies .

tert-Butyl esters (e.g., tert-Butyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride, CAS No. 2375248-53-4) introduce bulky groups that improve stability during synthetic steps. Its molecular weight (211.69 g/mol) and tert-butyl moiety make it suitable for intermediates requiring acid-labile protecting groups .

Table 2: Ester Group Impact

Substituted Derivatives: Phenyl and Aryl Modifications

Phenyl-containing analogs (e.g., Ethyl (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoate hydrochloride, CAS No. 257947-33-4) introduce aromaticity, increasing molecular weight (245.70 g/mol) and hydrophobicity. These derivatives are critical intermediates in taxane anticancer drug synthesis (e.g., paclitaxel side chains) .

Aryl-substituted variants (e.g., (2S,3R)-3-Amino-3-aryl-2-hydroxypropionic acid hydrochlorides) exhibit diversified pharmacological profiles due to aryl group electronic effects. Synthesized via BF₃·OEt₂-mediated reactions (), these compounds are explored for chiral catalyst applications .

Table 3: Substituted Derivatives

Biological Activity

Ethyl (2R,3S)-2-amino-3-hydroxybutanoate; hydrochloride, also known as ethyl L-threoninate hydrochloride, is a chiral amino acid derivative with significant biological activity. This compound is notable for its potential therapeutic applications and its role in various biochemical pathways.

- Molecular Formula : C₆H₁₄ClNO₃

- Molecular Weight : 183.63 g/mol

- IUPAC Name : Ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride

- CAS Number : 39994-70-2

The biological activity of ethyl (2R,3S)-2-amino-3-hydroxybutanoate is primarily attributed to its interaction with specific enzymes and receptors. The compound can act as both a substrate and an inhibitor in enzymatic reactions, influencing various metabolic pathways. Its chiral nature allows for selective binding to target molecules, which can modulate biological activity and therapeutic effects.

Enzymatic Interactions

The compound's amino and hydroxyl groups can form hydrogen bonds with enzymes, facilitating biochemical reactions. Studies indicate that this compound may influence anabolic hormone secretion and muscle recovery during exercise, acting as an ergogenic dietary supplement .

Biological Activity and Therapeutic Applications

-

Metabolic Regulation :

- Ethyl (2R,3S)-2-amino-3-hydroxybutanoate plays a role in metabolic pathways by influencing the activity of enzymes involved in amino acid metabolism.

- Its ability to modulate metabolic processes makes it a candidate for research in metabolic disorders.

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may exhibit neuroprotective properties by interacting with pathways related to neuroinflammation and oxidative stress .

- Research indicates that similar compounds can affect the NLRP3 inflammasome pathway, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

- Ergogenic Benefits :

Comparative Analysis with Similar Compounds

To understand the unique properties of ethyl (2R,3S)-2-amino-3-hydroxybutanoate, it is useful to compare it with other related compounds:

| Compound Name | Stereochemistry | Biological Activity |

|---|---|---|

| Ethyl (2R,3S)-2-amino-3-hydroxybutanoate | 2R, 3S | Neuroprotective, ergogenic |

| Ethyl (2S,3S)-2-amino-3-hydroxybutanoate | 2S, 3S | Potentially different biological effects |

| Ethyl (2R,3R)-2-amino-3-hydroxybutanoate | 2R, 3R | Different binding affinities |

The stereochemistry of these compounds significantly influences their biological activity and interaction with target sites.

Case Studies

- Neuroinflammation Modulation :

- Exercise Performance Enhancement :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : A common approach involves esterification of the corresponding β-hydroxy-β-amino acid using ethanol under acidic conditions. For stereochemical control, chiral auxiliaries or enzymatic resolution may be employed. Post-synthesis, purification via reversed-phase C18 chromatography (acetonitrile/water gradients) ensures purity . To confirm stereochemical integrity, circular dichroism (CD) spectroscopy or chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is recommended .

Q. How should researchers handle and store ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride to maintain its stability?

- Methodological Answer : The compound should be stored in airtight containers at +5°C in a desiccated environment to prevent hydrolysis of the ester moiety. Stability studies indicate degradation occurs above 150°C, producing hazardous byproducts like HCl gas; thus, avoid exposure to oxidizers or high heat . For transport, room temperature is acceptable if sealed under inert gas .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR (DMSO-d6 or D2O) resolve the stereochemistry at C2 and C3. Key signals include δ 1.2–1.4 ppm (ethyl CH3), δ 3.8–4.2 ppm (hydroxy and amino protons), and δ 4.5–5.0 ppm (ester carbonyl) .

- LCMS : Electrospray ionization (ESI+) detects the molecular ion [M+H]+ at m/z 208.1 (free base) and confirms HCl adducts .

- HPLC : Use a C18 column (e.g., Waters XBridge™) with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile for purity analysis .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in ethyl (2R,3S)-2-amino-3-hydroxybutanoate hydrochloride, and what metrics define acceptable enantiomeric excess (ee)?

- Methodological Answer : Enantiomeric impurities (e.g., 2S,3R diastereomers) can be resolved via preparative chiral chromatography or kinetic resolution using lipases (e.g., Candida antarctica). Acceptable ee for pharmaceutical intermediates is typically ≥99%, validated by chiral HPLC with a Daicel Chiralcel® OD-H column (hexane/isopropanol with 0.1% diethylamine) . For rigorous quantification, combine polarimetry ([α]D25 = +15° to +25° in methanol) with X-ray crystallography .

Q. What role does this compound play in peptidomimetic drug design, and what challenges arise in coupling reactions with amino acids?

- Methodological Answer : The β-amino acid scaffold mimics peptide backbones, enhancing metabolic stability. Challenges include steric hindrance at C3 during coupling. Optimize using coupling agents like HATU or EDC/NHS in DMF, with 4-methylmorpholine as a base. Monitor reaction progress via LCMS to avoid epimerization at C2 . For example, coupling with Boc-protected amino acids requires TFA deprotection post-reaction .

Q. How can researchers analyze decomposition pathways under accelerated stability conditions (e.g., heat, pH extremes)?

- Methodological Answer : Perform thermogravimetric analysis (TGA) to identify decomposition onset (typically >150°C). For hydrolytic stability, incubate in buffers (pH 1–13) at 40°C for 14 days. Analyze by HPLC for degradation products (e.g., free β-amino acid at R_t 2.8 min vs. ester at R_t 5.2 min). Mass spectrometry identifies byproducts like 3-hydroxybutanoic acid (m/z 103.04) .

Q. What computational methods validate the stereoelectronic effects of the (2R,3S) configuration on biological activity?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrogen-bonding interactions between the hydroxy/amino groups and target enzymes (e.g., enkephalinase). Molecular docking (AutoDock Vina) predicts binding affinities, correlating with in vitro IC50 values . Compare with (2S,3R) analogs to assess stereospecificity in enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.